molecular formula C8H12N2O B173992 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde CAS No. 199192-09-1

5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde

Cat. No.: B173992
CAS No.: 199192-09-1
M. Wt: 152.19 g/mol
InChI Key: QWAZGYJKQISUIQ-UHFFFAOYSA-N
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Description

5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a carboxaldehyde group at the 4-position, a methyl group at the 5-position, and a propyl group at the 1-position of the imidazole ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylimidazole with formaldehyde and a propylating agent under acidic or basic conditions to introduce the propyl group at the 1-position. The reaction is followed by oxidation to form the carboxaldehyde group at the 4-position .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving the use of catalysts to enhance yield and selectivityThe reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of the carboxaldehyde group allows it to form Schiff bases with amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • 4-Methyl-5-imidazolecarboxaldehyde
  • 1-Methyl-2-imidazolecarboxaldehyde
  • 5-Chloro-1-methyl-4-nitroimidazole

Uniqueness: 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a carboxaldehyde group at the 4-position, a methyl group at the 5-position, and a propyl group at the 1-position differentiates it from other imidazole derivatives, making it valuable for specialized applications .

Properties

IUPAC Name

5-methyl-1-propylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-10-6-9-8(5-11)7(10)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAZGYJKQISUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=C1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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